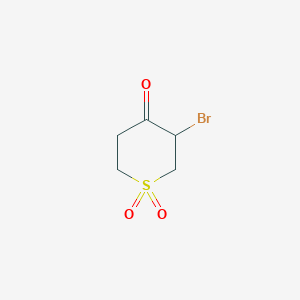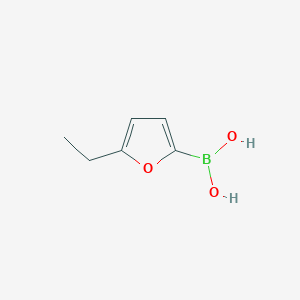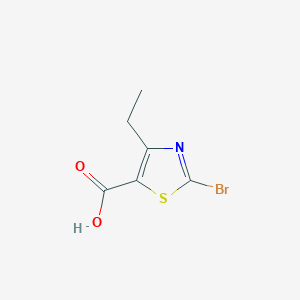![molecular formula C7HBr2FO2S2 B3244614 4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid CAS No. 1628427-36-0](/img/structure/B3244614.png)
4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid
Übersicht
Beschreibung
4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7HBr2FO2S2. It is a derivative of thieno[2,3-c]thiophene, a heterocyclic compound containing sulfur atoms.
Vorbereitungsmethoden
The synthesis of 4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of thieno[2,3-c]thiophene followed by fluorination and carboxylation reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid has several scientific research applications:
Organic Electronics: It is used in the synthesis of low band gap polymers for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of new materials with unique electronic properties, such as conductive polymers and semiconductors.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological systems.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid in its applications is primarily related to its electronic properties. The presence of bromine and fluorine atoms influences the electron density and distribution within the molecule, affecting its reactivity and interaction with other molecules. In organic electronics, the compound’s ability to form conjugated systems and its electron-withdrawing groups make it suitable for use in semiconductors and conductive materials .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid include:
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate: Used in the synthesis of low band gap polymers for OFETs and OPVs.
4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic acid: Another derivative with similar applications in organic electronics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which can be fine-tuned for various applications in materials science and organic electronics .
Eigenschaften
IUPAC Name |
4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2FO2S2/c8-5-1-2(10)4(7(11)12)13-3(1)6(9)14-5/h(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMDDQUPLQCQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=C1SC(=C2F)C(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2FO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole](/img/structure/B3244571.png)

![3-[1-(4-Aminobutyl)-1h-1,2,3-triazol-4-yl]aniline](/img/structure/B3244591.png)




![5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde](/img/structure/B3244620.png)

